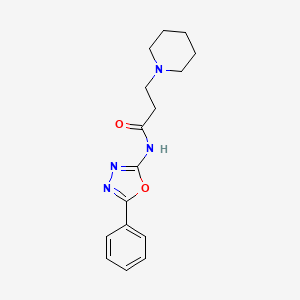
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using a suitable phenylating agent.
Formation of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Coupling of the Oxadiazole and Piperidine Moieties: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the amide group.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(morpholin-1-yl)propanamide: Similar structure but with a morpholine ring instead of piperidine.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-3-(piperidin-1-yl)propanamide: Contains a thiadiazole ring instead of oxadiazole.
Uniqueness
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(piperidin-1-yl)propanamide is unique due to the combination of the oxadiazole ring and piperidine moiety, which may confer specific biological activities and chemical properties not found in similar compounds.
属性
CAS 编号 |
89757-82-4 |
|---|---|
分子式 |
C16H20N4O2 |
分子量 |
300.36 g/mol |
IUPAC 名称 |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H20N4O2/c21-14(9-12-20-10-5-2-6-11-20)17-16-19-18-15(22-16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19,21) |
InChI 键 |
RWTWULSIGHZKNM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


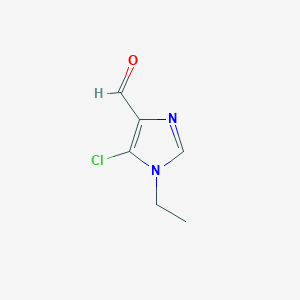
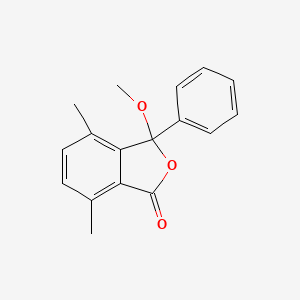

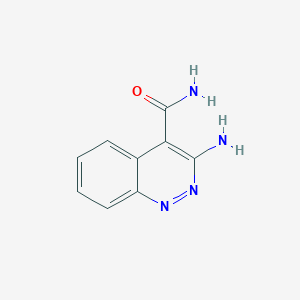
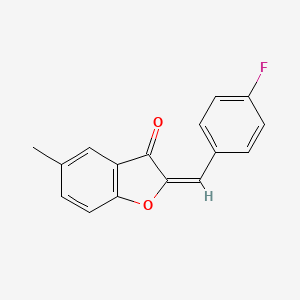
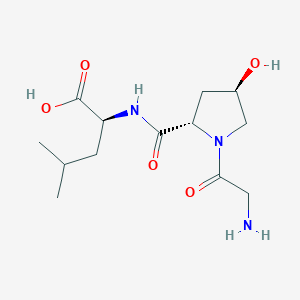
![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
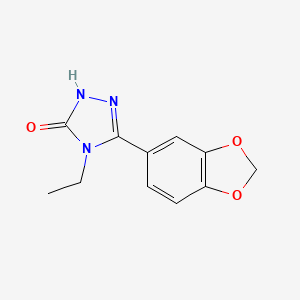
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
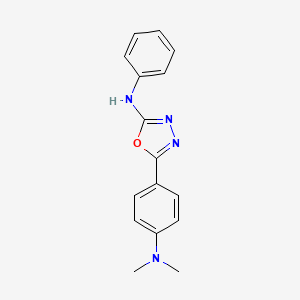
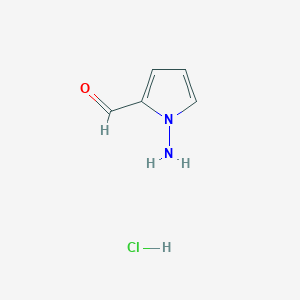
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
